molecular formula C5H3BrF2N2 B6335000 5-Bromo-3,6-difluoro-pyridin-2-amine CAS No. 1267856-70-1

5-Bromo-3,6-difluoro-pyridin-2-amine

Cat. No. B6335000
M. Wt: 208.99 g/mol
InChI Key: GGAFJTGKYRSMMY-UHFFFAOYSA-N
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Description

“5-Bromo-3,6-difluoro-pyridin-2-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

Unfortunately, specific synthesis methods for “5-Bromo-3,6-difluoro-pyridin-2-amine” are not found in the available resources. However, similar compounds such as pinacol boronic esters have been synthesized using a radical approach2.



Molecular Structure Analysis

The molecular structure of “5-Bromo-3,6-difluoro-pyridin-2-amine” is not explicitly available. However, similar compounds have been analyzed. For instance, “5-Bromo-3-(trifluoromethyl)pyridin-2-amine” has an empirical formula of C6H4BrF3N2 and a molecular weight of 241.013.



Chemical Reactions Analysis

Specific chemical reactions involving “5-Bromo-3,6-difluoro-pyridin-2-amine” are not found in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3,6-difluoro-pyridin-2-amine” are not explicitly available. However, a similar compound, “5-bromo-3-(trifluoromethyl)pyridin-2-amine”, is reported to be a solid4.


Scientific Research Applications

Selective Amination and Catalysis

"5-Bromo-3,6-difluoro-pyridin-2-amine" serves as a pivotal intermediate in selective amination reactions catalyzed by palladium complexes. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) have demonstrated the use of a palladium-Xantphos complex for the amination of polyhalopyridines, where this compound predominately yields highly selective amination products with excellent yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Fluorinated Heterocyclic Scaffolds

It also acts as a building block in the synthesis of fluorinated heterocyclic scaffolds, highlighting its importance in the development of novel organic compounds with potential applications in drug discovery and materials science. C. N. Revanna et al. (2013) utilized a fluorinated heterocyclic scaffold for the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, showcasing an efficient route to functionalized compounds (C. N. Revanna et al., 2013).

Regioselective Reactions and Crystallography

A. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, revealing insights into crystal structure and intramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds in crystal engineering and material science (A. Doulah et al., 2014).

Quantum Mechanical Investigations

Gulraiz Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, supported by quantum mechanical investigations. This study not only showcases the compound's role in organic synthesis but also its application in understanding the electronic properties and reactivity of novel pyridine derivatives through density functional theory (DFT) studies (Gulraiz Ahmad et al., 2017).

Spectroscopic and Antimicrobial Studies

H. Vural and M. Kara (2017) performed spectroscopic characterization and studied the antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, indicating the potential of related compounds in pharmaceutical and biological applications (H. Vural & M. Kara, 2017).

Safety And Hazards

The safety and hazards associated with “5-Bromo-3,6-difluoro-pyridin-2-amine” are not explicitly available. However, a similar compound, “5-bromo-3-(trifluoromethyl)pyridin-2-amine”, is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed5.


Future Directions

The future directions for the study and application of “5-Bromo-3,6-difluoro-pyridin-2-amine” are not explicitly available. However, similar compounds are being studied for various applications, indicating potential future directions6.


Please note that this analysis is based on the available data and may not be exhaustive or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

5-bromo-3,6-difluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAFJTGKYRSMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,6-difluoropyridin-2-amine

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